molecular formula C21H25N3O2S B11164121 (4-Phenylpiperazin-1-yl)[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]methanone

(4-Phenylpiperazin-1-yl)[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]methanone

Cat. No.: B11164121
M. Wt: 383.5 g/mol
InChI Key: VCCVUETZXBGACR-UHFFFAOYSA-N
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Description

1-PHENYL-4-[1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBONYL]PIPERAZINE is a complex organic compound that features a phenyl group, a thiophene ring, and a piperazine moiety

Preparation Methods

The synthesis of 1-PHENYL-4-[1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBONYL]PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Thiophene Group: The thiophene ring is introduced via a coupling reaction, often using reagents like thiophene-2-carboxylic acid.

    Attachment of the Phenyl Group: The phenyl group is attached through a substitution reaction, typically using phenyl halides under suitable conditions.

    Final Assembly: The final compound is assembled by linking the piperidine and piperazine rings through a carbonyl bridge, often using coupling agents and catalysts to facilitate the reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-PHENYL-4-[1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBONYL]PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Coupling Reactions: Suzuki-Miyaura coupling and other palladium-catalyzed reactions can be used to introduce additional functional groups or modify existing ones.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, platinum), and various acids or bases to control the reaction environment.

Scientific Research Applications

1-PHENYL-4-[1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBONYL]PIPERAZINE has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Materials Science: Its unique structural features make it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: The compound is used in studies exploring its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: It is also explored for its potential use in the synthesis of other complex organic molecules and as a building block in polymer chemistry.

Mechanism of Action

The mechanism of action of 1-PHENYL-4-[1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBONYL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-PHENYL-4-[1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBONYL]PIPERAZINE can be compared with other similar compounds, such as:

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and its derivatives share the thiophene ring structure and exhibit similar chemical reactivity.

    Piperidine and Piperazine Compounds: Other compounds containing piperidine or piperazine rings, such as piperidine-4-carboxylic acid and piperazine-2,5-dione, can be compared in terms of their chemical properties and applications.

    Phenyl-Substituted Compounds: Phenyl-substituted compounds, such as phenylpiperazine and phenylthiophene, provide insights into the effects of phenyl group substitution on the compound’s properties.

The uniqueness of 1-PHENYL-4-[1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBONYL]PIPERAZINE lies in its combination of these structural elements, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H25N3O2S

Molecular Weight

383.5 g/mol

IUPAC Name

(4-phenylpiperazin-1-yl)-[1-(thiophene-2-carbonyl)piperidin-4-yl]methanone

InChI

InChI=1S/C21H25N3O2S/c25-20(24-14-12-22(13-15-24)18-5-2-1-3-6-18)17-8-10-23(11-9-17)21(26)19-7-4-16-27-19/h1-7,16-17H,8-15H2

InChI Key

VCCVUETZXBGACR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3)C(=O)C4=CC=CS4

Origin of Product

United States

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